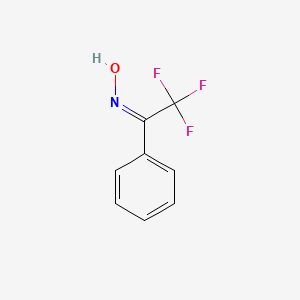
2,2,2-Trifluoroacetophenone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroacetophenone is a fluorine substituted aryl alkyl ketone . It’s an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes .
Synthesis Analysis
2,2,2-Trifluoroacetophenone is the starting material for the synthesis of f 3-trifluoromethyl-3-phenyldiazirine . It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It also undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .Molecular Structure Analysis
The molecular formula of 2,2,2-Trifluoroacetophenone is CHFO. It has an average mass of 174.120 Da and a Monoisotopic mass of 174.029251 Da .Chemical Reactions Analysis
2,2,2-Trifluoroacetophenone is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides . It’s also used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability and good film-forming properties .Physical and Chemical Properties Analysis
2,2,2-Trifluoroacetophenone has a refractive index of n20/D 1.415 (lit.), a boiling point of 165-166 °C (lit.), and a density of 1.418 g/mL at 25 °C (lit.) .科学的研究の応用
Organocatalysis in Epoxidation and Oxidation Reactions
2,2,2-Trifluoroacetophenone oxime has been identified as an effective organocatalyst in various chemical reactions. For instance, it is used in the environmentally friendly epoxidation of alkenes, where it acts as a catalyst in the presence of H2O2, leading to high yields of epoxides from various olefins (Limnios & Kokotos, 2014). Similarly, it catalyzes the oxidation of tertiary amines and azines to N-oxides, demonstrating chemoselectivity and high efficiency (Limnios & Kokotos, 2014).
Synthesis of Heterocyclic Compounds
This compound plays a role in the synthesis of various heterocyclic compounds. For example, it is involved in the elemental tellurium mediated synthesis of 2-(trifluoromethyl)oxazoles, a process that yields compounds with potential fungicidal and insecticidal activities (Luo & Weng, 2018).
Fluorescence Sensing
In the field of fluorescence sensing, derivatives of 2,2,2-trifluoroacetophenone, such as o-(carboxamido)trifluoroacetophenones, have been utilized. They show significant fluorescence enhancement upon binding with carboxylate anions, indicating potential applications in analytical chemistry (Kim & Ahn, 2008).
Catalysis in Beckmann Rearrangement
This compound is involved in the Beckmann rearrangement process, where it is used in conjunction with rhodium catalysts to convert oximes to amides (Arisawa & Yamaguchi, 2001).
Synthesis of Difluorocarbene Reagents
It serves as a starting material for the synthesis of difluorocarbene reagents. Specifically, 2-chloro-2,2-difluoroacetophenone, a difluorocarbene reagent, is produced from 2,2,2-trifluoroacetophenone, offering an environmentally friendly alternative to traditional difluoromethylating methods (Zhang, Zheng & Hu, 2006).
Enantioselective Hydrogenation
The compound is relevant in the enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, a process enhanced by electron-withdrawing groups and providing insight into the effects of substituents on reaction kinetics and selectivity (Arx, Mallát & Baiker, 2001).
Photocrosslinking in Molecular Biology
In molecular biology, a derivative of 2,2,2-trifluoroacetophenone has been synthesized for use in photocrosslinking experiments. This derivative, a cleavable carbenegenerating reagent, starts with the bromination of trifluoroacetophenone (Kogon et al., 1992).
Non-Covalent Interaction Studies
2,2,2-Trifluoroacetophenone is also significant in the study of non-covalent interactions, as demonstrated in the characterization of its complex with water, which provided insights into the influence of fluorine atoms on such interactions (Lei et al., 2020).
Crystal Packing Analysis
The crystal structure and packing analysis of 2,2,2-trifluoroacetophenone has been studied using in situ cryocrystallization techniques. This research helps in understanding the influence of chemical substitution on the crystal packing and intermolecular interactions of such compounds (Dey, Sirohiwal & Chopra, 2018).
作用機序
Target of Action
2,2,2-trifluoroacetophenone, the parent compound, is known to be used as an organocatalyst for the oxidation of tertiary amines and azines .
Mode of Action
The parent compound, 2,2,2-trifluoroacetophenone, is known to interact with its targets (tertiary amines and azines) to facilitate their oxidation .
Biochemical Pathways
The parent compound, 2,2,2-trifluoroacetophenone, is involved in the oxidation of tertiary amines and azines .
Pharmacokinetics
The parent compound, 2,2,2-trifluoroacetophenone, is known to have a boiling point of 165-166 °c and a density of 124 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
The parent compound, 2,2,2-trifluoroacetophenone, is known to facilitate the oxidation of tertiary amines and azines .
Action Environment
The parent compound, 2,2,2-trifluoroacetophenone, is known to be practically insoluble in water , which may affect its action in aqueous environments.
Safety and Hazards
特性
IUPAC Name |
(NZ)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWYJVGKNCDJJ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2782042.png)
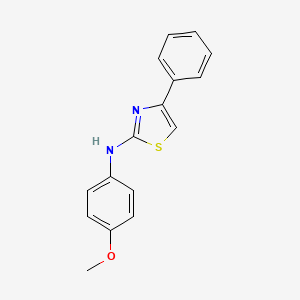

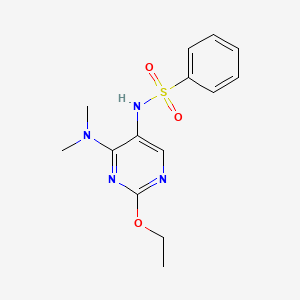
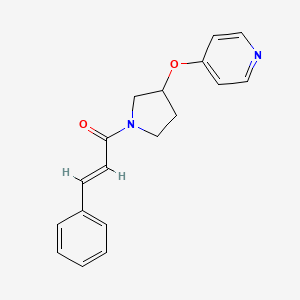

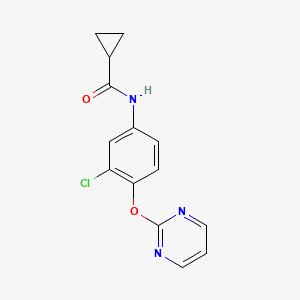

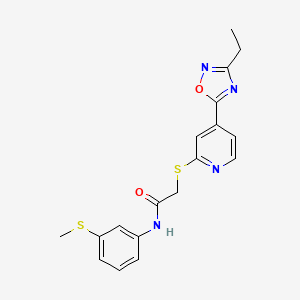


![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)
![[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2782063.png)
